Cas no 100841-07-4 (3-(3,4,5-trimethoxyphenoxy)propan-1-amine)

3-(3,4,5-trimethoxyphenoxy)propan-1-amine structure
100841-07-4 structure
Product Name:3-(3,4,5-trimethoxyphenoxy)propan-1-amine
CAS No:100841-07-4
MF:C12H19NO4
MW:241.28356385231
CID:3551525
PubChem ID:14025839
Update Time:2025-04-22

3-(3,4,5-trimethoxyphenoxy)propan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-Propanamine, 3-(3,4,5-trimethoxyphenoxy)-
    • 3-(3,4,5-trimethoxyphenoxy)propan-1-amine
    • Inchi: 1S/C12H19NO4/c1-14-10-7-9(17-6-4-5-13)8-11(15-2)12(10)16-3/h7-8H,4-6,13H2,1-3H3
    • InChI Key: AJNQATMRKSEUFG-UHFFFAOYSA-N
    • SMILES: C(N)CCOC1=CC(OC)=C(OC)C(OC)=C1

Computed Properties

  • Exact Mass: 241.131408g/mol
  • Monoisotopic Mass: 241.131408g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 7
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 241.28g/mol
  • XLogP3: 1.2
  • Topological Polar Surface Area: 62.9Ų

3-(3,4,5-trimethoxyphenoxy)propan-1-amine Pricemore >>

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